molecular formula C10H14ClN3O2 B565802 tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate CAS No. 1240594-60-8

tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate

Cat. No.: B565802
CAS No.: 1240594-60-8
M. Wt: 243.691
InChI Key: BENCZHUTKWOPCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate typically involves the reaction of 5-chloropyrimidine-2-methanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Biological Activity

tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C11H15ClN2O2. Its structure includes a pyrimidine ring substituted with a chlorine atom at the 5-position, which is critical for its biological activity. The tert-butyl group enhances the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme targets involved in metabolic pathways.
  • Receptor Modulation : The chloropyrimidine component may facilitate binding to various receptors, influencing signaling pathways that are crucial for cellular responses.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial enzymes essential for survival.
  • Inhibition of Histone Deacetylases (HDACs) : The compound has been investigated for its role as an HDAC inhibitor, which is significant in cancer therapy. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes .
  • Potential Therapeutic Applications : It has been suggested that this compound could serve as a precursor for developing β3-adrenoceptor agonists, which are being studied for their potential in treating metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamateChlorine at 4-positionModerate enzyme inhibition
tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamateChlorine at 6-positionEnhanced receptor binding
tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylateAdditional morpholine ringBroader therapeutic applications

Case Studies

  • HDAC Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, effectively reduced HDAC activity in cancer cell lines, leading to decreased cell proliferation and increased apoptosis .
  • Antimicrobial Efficacy : Another investigation into pyrimidine derivatives highlighted their ability to inhibit growth in Mycobacterium tuberculosis, suggesting potential applications in infectious disease treatment.

Properties

IUPAC Name

tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENCZHUTKWOPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182542
Record name 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-60-8
Record name 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240594-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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